Azvudine

COVID-19 Mortality Real-World Evidence

Choose Azvudine for your NRTI research: retains nanomolar activity against lamivudine-resistant M184V mutant where 3TC fails. Unique thymus-homing biodistribution. In COVID-19, 18% lower mortality risk vs Paxlovid; faster nucleic acid negative conversion than molnupiravir. High-purity compound for robust, reproducible results.

Molecular Formula C9H11FN6O4
Molecular Weight 286.22 g/mol
CAS No. 1011529-10-4
Cat. No. B1666521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzvudine
CAS1011529-10-4
Synonyms2'-deoxy-2'-beta-fluoro-4'-azidocytidine
4'-azido-2'-deoxy-2'-fluorocytidine
azvudine
Molecular FormulaC9H11FN6O4
Molecular Weight286.22 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F
InChIInChI=1S/C9H11FN6O4/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19/h1-2,5-7,17-18H,3H2,(H2,11,13,19)/t5-,6-,7+,9+/m0/s1
InChIKeyKTOLOIKYVCHRJW-XZMZPDFPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Azvudine CAS 1011529-10-4 for Research: NRTI Antiviral Compound with Thymus-Homing Activity


Azvudine (FNC, RO-0622) is a nucleoside reverse transcriptase inhibitor (NRTI) that was first identified as an inhibitor of HIV-1 RNA-dependent RNA polymerase and later approved for the treatment of COVID-19 and HIV [1]. Its chemical structure incorporates a 4'-azido group and a 2'-β-fluoro substitution, which confer distinct properties including activity against NRTI-resistant viral strains and a unique thymus-homing biodistribution profile in preclinical models [2]. This compound is under investigation for multiple viral indications and is available as a research reagent from commercial suppliers.

Why Azvudine CAS 1011529-10-4 Cannot Be Substituted with Lamivudine or Other NRTIs


Generic substitution of Azvudine with other NRTIs like lamivudine (3TC) or emtricitabine (FTC) is not supported by scientific evidence. While 3TC and FTC are considered functionally interchangeable [1], Azvudine exhibits distinct molecular interactions and resistance profiles. Specifically, its 4'-azido group creates steric hindrance that alters the drug's interaction with common reverse transcriptase mutations. In vitro, Azvudine retains nanomolar activity against the lamivudine-resistant M184V mutant, whereas lamivudine loses activity entirely against this strain [2]. Additionally, Azvudine's unique thymus-homing property, where its active triphosphate form concentrates in thymus tissue and PBMCs, is not shared by other NRTIs and is hypothesized to contribute to its dual antiviral and immunomodulatory effects [3].

Azvudine CAS 1011529-10-4: Quantified Differentiation Against Paxlovid, Molnupiravir, and Lamivudine


Azvudine Associated with 18% Lower All-Cause Mortality Risk vs. Paxlovid in Hospitalized COVID-19 Patients

In a multicenter, retrospective cohort study involving 40,876 hospitalized COVID-19 patients, propensity score matching was used to compare outcomes between Azvudine and nirmatrelvir/ritonavir (Paxlovid). Cox regression analysis revealed that Azvudine was associated with an 18% lower risk of all-cause death compared to Paxlovid (HR: 0.82, 95% CI: 0.676–0.987) [1]. Subgroup analysis showed an even more pronounced benefit in cancer patients, where Azvudine significantly reduced the risk of all-cause death (HR: 0.33, 95% CI: 0.20-0.54) and composite disease progression (HR: 0.54, 95% CI: 0.33-0.88) [1].

COVID-19 Mortality Real-World Evidence

Azvudine Shows Comparable or Superior Viral Clearance to Paxlovid and Molnupiravir in Mild-to-Moderate COVID-19

In a retrospective cohort study of 157 adult patients with mild-to-moderate COVID-19, the median time to nucleic acid negative conversion (NANC) for Azvudine was 9 days (95% CI 9–11), compared to 9 days (95% CI 8–12) for Paxlovid and 11 days (95% CI 10–12) for molnupiravir. The cumulative NANC rates at day 7 were 34.8% for Azvudine, 32.0% for Paxlovid, and 21.5% for molnupiravir [1]. No serious adverse events were reported in any group.

COVID-19 Viral Clearance Antiviral Efficacy

Azvudine Demonstrates Potent Anti-HIV-1 Activity in the pM Range, Superior to Lamivudine's μM Range

In vitro assays reveal that Azvudine is exceptionally potent against HIV-1 and HIV-2, with EC50 values ranging from 0.03 to 6.92 nM for HIV-1 and 0.018 to 0.025 nM for HIV-2 [1]. In contrast, lamivudine (3TC), a commonly used NRTI, exhibits EC50 values in the micromolar range (e.g., 0.002 to 1.5 µM against HIV-1 in various assays) [2]. The molar difference in potency is approximately 100- to 1000-fold.

HIV NRTI Antiviral Potency

Azvudine Retains Nanomolar Activity Against Lamivudine-Resistant M184V HIV-1 Mutant

In in vitro resistance profiling, the M184V mutation in HIV-1 reverse transcriptase, which confers high-level resistance to lamivudine and emtricitabine, caused a 250-fold reduction in Azvudine's susceptibility. However, Azvudine still remained active in the nanomolar range against the M184V mutant [1]. Lamivudine is completely inactive against this mutant. Furthermore, Azvudine's primary resistance mutation appears to be M184I, and molecular modeling suggests that its 4'-azido group creates steric hindrance that discourages the development of the M184V mutation [1].

HIV Drug Resistance NRTI

Azvudine CAS 1011529-10-4: Research Applications Based on Differentiated Evidence


Investigation of Antiviral Strategies for Hospitalized COVID-19 Patients, Especially Those with Cancer Comorbidities

Based on the evidence of an 18% lower mortality risk compared to Paxlovid in a large real-world cohort (HR: 0.82, 95% CI: 0.676–0.987), Azvudine is a compelling candidate for research into optimized treatment protocols for hospitalized COVID-19 patients [1]. The pronounced survival benefit observed in the cancer patient subgroup (HR: 0.33 for all-cause death) specifically warrants further investigation in oncological settings, as described in the study by Wang et al. [1].

Studies on NRTI-Resistant HIV-1, Specifically M184V and M184I Mutants

Azvudine's unique resistance profile, demonstrated by its retained nanomolar activity against the lamivudine-resistant M184V mutant, makes it an essential tool for HIV virology research [2]. Its ability to suppress M184V, while lamivudine is inactive, allows for the study of resistance mechanisms and the development of novel combination therapies. Furthermore, its distinct primary resistance mutation (M184I) provides a model for understanding steric hindrance effects on reverse transcriptase, as detailed by Wang et al. [2].

Comparative COVID-19 Antiviral Efficacy Studies Focusing on Viral Clearance Kinetics

The head-to-head comparison data showing that Azvudine achieves nucleic acid negative conversion at a rate comparable to Paxlovid (median 9 days) but 2 days faster than molnupiravir (median 11 days) positions Azvudine as a key comparator in COVID-19 antiviral studies [3]. Research programs aimed at understanding the kinetics of viral clearance or optimizing treatment algorithms for mild-to-moderate COVID-19 will find this quantitative benchmark essential, as reported by Chen et al. [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azvudine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.